4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone
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Overview
Description
4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone is an organic compound with the molecular formula C12H24O2Si. It is a derivative of cyclohexanone, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBS) group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone typically involves the protection of the hydroxyl group in cyclohexanone. One common method is as follows:
Starting Material: Cyclohexanone
Reagent: Tert-butyldimethylsilyl chloride (TBSCl)
Catalyst: Imidazole or a similar base
Solvent: Anhydrous dichloromethane (DCM)
Procedure
- Cyclohexanone is dissolved in anhydrous dichloromethane.
- Tert-butyldimethylsilyl chloride and imidazole are added to the solution.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified by column chromatography to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The TBS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBS group.
Major Products
Oxidation: Cyclohexanone derivatives or cyclohexanecarboxylic acid.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the reagent used.
Scientific Research Applications
4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone is widely used in scientific research, including:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone primarily involves the protection of hydroxyl groups. The TBS group is stable under a variety of reaction conditions, preventing unwanted reactions at the hydroxyl site. The compound can be selectively deprotected using specific reagents like tetrabutylammonium fluoride, allowing for controlled synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
4-((Trimethylsilyloxy)methyl)cyclohexanone: Similar protecting group but with a trimethylsilyl (TMS) group instead of TBS.
4-((Methoxymethyl)oxy)methyl)cyclohexanone: Uses a methoxymethyl (MOM) group for protection.
4-((Benzyl)oxy)methyl)cyclohexanone: Uses a benzyl (Bn) group for protection.
Uniqueness
4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone is unique due to the stability and ease of removal of the TBS group. The TBS group provides better protection under acidic and basic conditions compared to TMS and MOM groups. Additionally, the bulkiness of the TBS group offers steric hindrance, which can be advantageous in selective reactions .
Properties
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAFCLPXZDYMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732776 |
Source
|
Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688809-70-3 |
Source
|
Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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